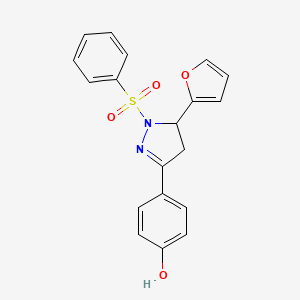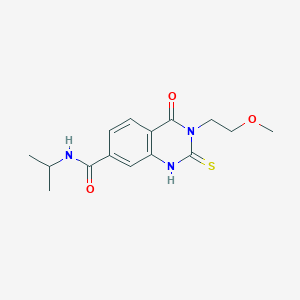
3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle. This core is substituted with various functional groups including a methoxyethyl group, a propan-2-yl group, a sulfanylidene group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, along with the various substituents mentioned above. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Quinazoline derivatives, including those similar to 3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been extensively studied for their pharmacological potential. For instance, Rahman et al. (2014) explored a series of N-substituted quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic activities in rats, highlighting the diverse therapeutic potential of this class of compounds (Rahman et al., 2014).
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has also been a significant area of research. Agui et al. (1977) synthesized novel quinazoline carboxylic acids with effective antimicrobial properties, particularly against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977). This indicates the potential of quinazoline derivatives in addressing bacterial infections.
Anticancer Research
In the field of oncology, Hassan et al. (2014) synthesized 5-Amino-N-aryl-pyrazole-4-carboxamides derived from quinazoline, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing the potential of quinazoline derivatives in cancer treatment (Hassan et al., 2014).
Synthetic Chemistry and Molecular Design
The synthesis of complex quinazoline derivatives is another crucial research area. For example, Patel et al. (2011) reported the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, demonstrating the versatility of quinazoline compounds in synthetic chemistry (Patel & Patel, 2011).
Biological and Chemical Properties Exploration
The exploration of the biological and chemical properties of quinazoline derivatives is a constant theme in research. For instance, Zhou et al. (2007) examined a series of quinazolinone derivatives for their ability to interact with formyl peptide receptor-like 1, highlighting the diverse biological activities of these compounds (Zhou et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)16-13(19)10-4-5-11-12(8-10)17-15(22)18(14(11)20)6-7-21-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGOWQDAKMCTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

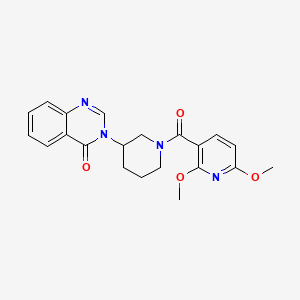
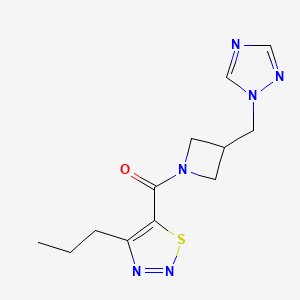
![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
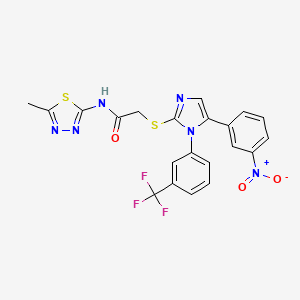
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)
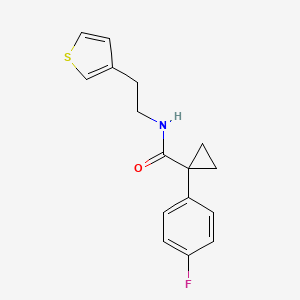


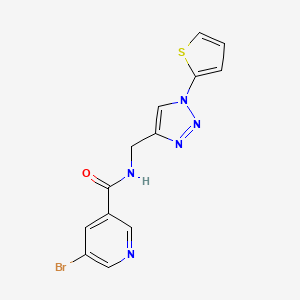
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
